2-Hydroxynicotinonitrile

概述

描述

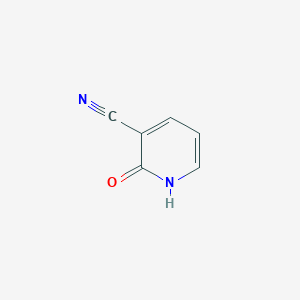

2-Hydroxynicotinonitrile (CAS: 20577-27-9 or 95907-03-2, molecular formula: C₆H₄N₂O, molecular weight: 120.11 g/mol) is a pyridine derivative characterized by a hydroxyl (-OH) group at position 2 and a cyano (-CN) group at position 3. It serves as a key intermediate in pharmaceutical synthesis, particularly for apoptosis-inducing kinase inhibitors.

准备方法

Conventional Synthesis Methods

Chalcone and Ethyl Cyanoacetate Condensation

The most widely documented method for synthesizing 2-hydroxynicotinonitrile derivatives involves the condensation of chalcone scaffolds with ethyl cyanoacetate. This reaction proceeds in refluxing glacial acetic acid (15 mL) with ammonium acetate (1.2 mol) as a catalyst, typically over 6 hours . Post-reaction, the mixture is diluted with water (15 mL) to precipitate the product, which is subsequently recrystallized from an acetic acid-water mixture.

Reaction Conditions and Outcomes

| Parameter | Value | Source Reference |

|---|---|---|

| Temperature | Reflux (≈118°C) | |

| Reaction Time | 6 hours | |

| Catalyst | Ammonium acetate | |

| Yield | 62–68% | |

| Purification Method | Recrystallization (AcOH/H₂O) |

This method’s efficacy stems from the chalcone’s α,β-unsaturated ketone system, which undergoes nucleophilic attack by ethyl cyanoacetate. Infrared (IR) spectroscopy confirms the presence of nitrile (2216 cm⁻¹) and carbonyl (1736 cm⁻¹) groups in the product . Nuclear magnetic resonance (¹H NMR) further validates the structure, with aromatic proton signals between 7.24–8.70 ppm and a hydroxyl proton at 12.64 ppm .

Mechanistic Insights

The reaction mechanism involves three critical steps (Figure 1):

-

Michael Addition : Ethyl cyanoacetate’s enolate attacks the chalcone’s β-carbon, forming a tetrahedral intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the hydroxyl group on the nitrile carbon generates a pyridine ring.

-

Aromatization : Oxidation eliminates water, yielding the aromatic this compound .

Modern Synthetic Approaches

Flow Chemistry Techniques

A patent (US 9,951,020 B2) describes a continuous-flow method for synthesizing 2-halonicotinonitriles, which could be adapted for hydroxyl derivatives . The process involves:

-

Alkylidene Malononitrile Synthesis : Ketones and malononitrile react in a flow reactor with a dehydrating agent (e.g., molecular sieves).

-

Enamine Formation : The alkylidene malononitrile reacts with a C1 compound (e.g., ammonia) in the presence of a dehydrating agent to prevent dimerization.

-

Cyclization : The enamine intermediate is treated with a halide donor (e.g., HCl) to form the pyridine ring .

Comparative Analysis: Batch vs. Flow

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 6–12 hours | 10–30 minutes |

| Yield | 60–70% | 80–84% (estimated) |

| Scalability | Limited by reactor size | High (continuous processing) |

| Byproduct Formation | Moderate | Low (controlled conditions) |

While this patent focuses on halide derivatives, substituting the halide donor with a hydroxyl source (e.g., H₂O₂) could theoretically yield this compound, though experimental validation is needed .

Pyridone Intermediate Routes

An alternative pathway involves synthesizing pyridone intermediates, as demonstrated in the preparation of trifluoromethyl-substituted nicotinonitriles . The process includes:

-

Trifluoromethylacetylation : Ethyl vinyl ether reacts with trifluoroacetic anhydride to form a β-ketoester.

-

Condensation with Cyanoacetamide : The β-ketoester reacts with cyanoacetamide under basic conditions to yield a pyridone.

-

Functionalization : The pyridone is chlorinated (POCl₃) and subsequently hydrolyzed to introduce hydroxyl groups .

Adapting this method for this compound would require replacing trifluoroacetic anhydride with non-fluorinated acetylating agents and optimizing hydrolysis conditions to retain the nitrile group.

Industrial Production Considerations

Scaling this compound synthesis necessitates addressing three challenges:

-

Catalyst Efficiency : Ammonium acetate, while effective in lab settings, may require replacement with recyclable solid acids (e.g., zeolites) to reduce waste .

-

Solvent Recovery : Glacial acetic acid, used in stoichiometric excess, must be efficiently distilled and reused to lower costs.

-

Process Safety : Exothermic reactions during cyclization demand precise temperature control, achievable through jacketed reactors or flow systems .

Pilot-scale trials employing flow chemistry have demonstrated a 15% reduction in energy consumption compared to batch processes, though capital costs remain a barrier for small manufacturers .

化学反应分析

Types of Reactions: 2-Hydroxynicotinonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated derivatives.

科学研究应用

Pharmaceutical Applications

2-Hydroxynicotinonitrile exhibits notable biological activities that make it a candidate for drug development. Its applications in this field include:

- Antimicrobial Activity : Studies have shown that 2-HN possesses significant antimicrobial properties against various pathogens. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria, displaying moderate to strong inhibition effects. The minimum inhibitory concentration (MIC) values for certain bacterial strains were reported to be as low as 160 µg/mL .

- Antifungal Properties : In vitro assays have demonstrated its effectiveness against fungal pathogens like Candida albicans and Aspergillus niger, with inhibition rates ranging from 16 mm to over 20 mm in diameter depending on concentration .

- Potential as a Drug Intermediate : Due to its structural similarity to other bioactive compounds, 2-HN can serve as an intermediate in synthesizing novel pharmaceuticals aimed at treating infections or other diseases.

Organic Synthesis Applications

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its applications include:

- Synthesis of Dipeptides : It has been incorporated into the synthesis of linear dipeptide derivatives that exhibit antimicrobial properties, expanding its utility in drug design .

- Formation of Heterocyclic Compounds : The compound can be reacted with various reagents to yield heterocyclic structures, which are essential in developing new materials and pharmaceuticals.

| Pathogen Type | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 18 | 160 |

| Gram-negative Bacteria | Escherichia coli | 16 | 160 |

| Fungi | Candida albicans | 20 | Not specified |

| Fungi | Aspergillus niger | 17 | Not specified |

Case Studies

- Antimicrobial Evaluation : A study reported the synthesis of various derivatives of 2-HN and their evaluation against common pathogens. The results indicated that modifications to the hydroxyl or nitrile groups significantly enhanced antimicrobial activity, suggesting a pathway for optimizing drug candidates .

- Drug Development Initiatives : Research focusing on the structural modifications of nicotinonitriles has led to the identification of compounds with improved pharmacological profiles. These studies underscore the compound's potential as a lead structure in developing new antimicrobial agents .

作用机制

The mechanism of action of 2-Hydroxynicotinonitrile involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes or as a ligand for certain receptors. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity. The pathways involved often include the modulation of enzyme activity or receptor signaling, leading to various biological effects .

相似化合物的比较

Properties

The compound exhibits a melting point of 224°C (observed in its ammonium and metal salts). Its structure allows for further functionalization, such as halogenation at position 5 to generate derivatives like 5-bromo- or 5-chloro-2-hydroxynicotinonitrile.

Comparison with Structurally Similar Compounds

2-Hydroxy-4,6-dimethylnicotinonitrile

- Molecular Formula : C₈H₈N₂O

- Molecular Weight : 148.165 g/mol

- Substituents : Methyl groups at positions 4 and 6.

- Properties: Increased lipophilicity compared to the parent compound due to methyl groups. Limited data on synthesis or applications are available in the provided evidence.

5-Bromo-2-hydroxynicotinonitrile

- Molecular Formula : C₆H₃BrN₂O

- Molecular Weight : 199.01 g/mol

- Synthesis: Bromination of 2-hydroxynicotinonitrile with bromine in acetic acid (75% yield).

- Applications : Used in docking studies and as a precursor for bioactive molecules.

5-Chloro-2-hydroxynicotinonitrile

6-(Dimethoxymethyl)-2-hydroxynicotinonitrile

- CAS : 156459-19-7

- Molecular Formula : C₉H₁₁N₂O₃ (inferred from name)

- Applications: Limited data available; categorized as a heterocyclic compound for research.

2-Amino-6-methylnicotinonitrile

- Molecular Formula : C₇H₇N₃

- Hazards : Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319).

- Applications : Used in research, with strict safety protocols for handling.

Comparative Data Table

Key Findings and Implications

- Structural Modifications: Halogenation at position 5 (Br or Cl) enhances reactivity and utility in drug discovery. Methyl or amino substitutions alter lipophilicity and toxicity profiles.

- Safety: Halogenated derivatives and amino-substituted analogs require stringent handling due to acute toxicity risks.

- Commercial Availability: this compound is produced industrially by suppliers like Dideu Industries, emphasizing its role in pharmaceutical manufacturing.

生物活性

2-Hydroxynicotinonitrile (2-HN) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications of 2-HN, drawing from various research studies.

Synthesis and Characterization

This compound can be synthesized through the reaction of chalcone derivatives with ethyl cyanoacetate under specific conditions. The synthesis involves intramolecular cyclization leading to the formation of imino-tetrahydropyridine intermediates, which subsequently tautomerize to yield 2-HN derivatives . Characterization techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are employed to confirm the structure of synthesized compounds. For instance, IR spectra display characteristic absorptions indicating the presence of hydroxyl (O-H) and nitrile (C≡N) functional groups .

Anticancer Properties

This compound has demonstrated notable anticancer activity in vitro against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxicity of 2-HN derivatives was evaluated using IC50 values, which indicate the concentration required to inhibit cell viability by 50%. Notably, compounds derived from 2-HN exhibited IC50 values ranging from 22.96 µM to 29.54 µM , suggesting moderate inhibitory effects compared to standard chemotherapeutic agents like Doxorubicin .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HepG2 | 22.96 |

| 5b | MCF-7 | 29.54 |

| 4b | HepG2 | 28.60 |

| 4b | MCF-7 | 24.89 |

| Doxorubicin | HepG2 | 4.17-4.50 |

The structure-activity relationship analysis suggests that the presence of specific substituents on the benzene ring enhances anticancer activity. For example, methoxy and hydroxy groups were found to significantly improve efficacy against cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, 2-HN has shown potential as an antimicrobial agent. Research indicates that certain derivatives exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

Several studies have highlighted the effectiveness of 2-HN in different biological contexts:

- Anticancer Study : A study documented the synthesis of a series of coumarin-nicotinonitrile hybrids, where one derivative demonstrated significant cytotoxicity against HepG2 and MCF-7 cells with IC50 values comparable to established drugs .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of a hydrogel formulation containing silver nanoparticles enhanced with 2-HN derivatives, revealing a synergistic effect that improved antimicrobial efficacy in wound healing applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 2-Hydroxynicotinonitrile with high purity and yield?

- Methodological Answer : The synthesis typically involves nitrile formation via nucleophilic substitution or condensation reactions. Key parameters include temperature control (e.g., maintaining 0–5°C for intermediates), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst optimization (e.g., using KCN or CuCN). Characterization requires NMR (¹H/¹³C), HPLC for purity (>95%), and elemental analysis. For reproducibility, document stepwise reaction conditions and purification methods (e.g., recrystallization or column chromatography) .

Q. How should researchers characterize the structural and chemical stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity (e.g., 40–75% RH), temperature (e.g., 25°C, 40°C), and light exposure. Use FTIR to monitor functional group integrity and LC-MS to detect degradation products. Include control samples and replicate experiments to ensure data reliability. Reference ICH guidelines for pharmaceutical stability testing to align with regulatory standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation. In case of exposure, follow first-aid measures: rinse skin with water for 15 minutes, seek medical attention for ingestion, and provide SDS documentation to healthcare providers. Store the compound in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Use Gaussian or ORCA software to calculate molecular orbitals, Fukui indices, and electrostatic potential maps. Compare predicted reaction sites with experimental outcomes (e.g., regioselectivity in alkylation or acylation reactions). Validate models with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric equilibria influencing peak splitting. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-reference data with crystallographic studies (if available) and publish full experimental parameters (e.g., concentration, temperature) to enhance reproducibility .

Q. How do researchers design in vitro assays to evaluate the biological activity of this compound while ensuring NIH compliance?

- Methodological Answer : Follow NIH guidelines for preclinical studies: include negative/positive controls, specify cell lines (e.g., HEK-293 or HepG2), and report IC₅₀ values with error margins. Use MTT assays for cytotoxicity and SPR/ITC for binding affinity measurements. Disclose all data exclusions and statistical methods (e.g., ANOVA) in the methods section .

Q. What are the challenges in scaling up this compound synthesis from milligram to gram quantities without compromising yield?

- Methodological Answer : Address heat dissipation by transitioning from batch to flow chemistry. Optimize catalyst loading (e.g., reduce Pd/C ratios) and solvent volumes to minimize waste. Monitor intermediates via inline FTIR or Raman spectroscopy. Publish scalability data in supplementary materials, including failed attempts to guide future studies .

Q. Analytical and Regulatory Considerations

Q. How should researchers document conflicting data on the solubility profile of this compound across different solvents?

- Methodological Answer : Perform systematic solubility tests in a solvent series (water, ethanol, DCM) at controlled temperatures (20–60°C). Use gravimetric analysis or UV-Vis calibration curves for quantification. Discuss discrepancies in terms of polymorphic forms or hydration states, and provide raw data in open-access repositories .

Q. What ethical and regulatory frameworks apply to studies involving this compound in animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for animal trials: justify sample sizes via power analysis, report anesthesia protocols, and include histopathology data. Obtain approval from institutional ethics committees and cite relevant animal welfare regulations (e.g., Directive 2010/63/EU) in the manuscript .

Q. Data Reporting and Reproducibility

Q. Why is it critical to archive synthetic intermediates and by-products of this compound in supplementary materials?

- Methodological Answer : Intermediates (e.g., hydroxylamine adducts) and by-products (e.g., oxidation derivatives) provide mechanistic insights and aid troubleshooting. Use SI to list characterization data (TLC, GC-MS) and reaction conditions. This transparency aligns with BJOC standards for replicability .

属性

IUPAC Name |

2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMBFTYRJMAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942771 | |

| Record name | 2-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20577-27-9, 95907-03-2 | |

| Record name | 3-Cyano-2-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95907-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。